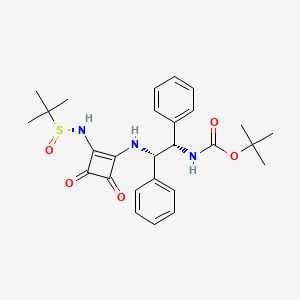![molecular formula C7H14Cl2N2O B8224029 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride](/img/structure/B8224029.png)
1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride is a chemical compound with the molecular formula C7H14Cl2N2O. It is known for its unique spirocyclic structure, which consists of a seven-membered ring containing two nitrogen atoms. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Méthodes De Préparation
The synthesis of 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a spirocyclic amine with an acyl chloride in the presence of a base. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at low temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction results in amine derivatives .
Applications De Recherche Scientifique
1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride can be compared with other spirocyclic compounds, such as:
1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hemioxalate: Similar in structure but differs in the counterion, which can affect its solubility and reactivity.
1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride: Another similar compound with a different counterion, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific dihydrochloride form, which can offer distinct advantages in terms of stability and solubility in various solvents .
Propriétés
IUPAC Name |
1-(2,6-diazaspiro[3.3]heptan-2-yl)ethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.2ClH/c1-6(10)9-4-7(5-9)2-8-3-7;;/h8H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEMJBDVONXADW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(C1)CNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(S)-N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B8223951.png)
![29,30-diphenyl-30-azaheptadecacyclo[10.8.8.813,17.75,28.04,22.08,34.09,32.016,42.020,37.021,38.023,35.024,39.025,33.026,40.027,43.028,32.036,41]tritetraconta-1(20),2,4,6,8,10,12,14,16,18,21,23,25(33),26,34,36,38,40,42-nonadecaene](/img/structure/B8223958.png)
![hexadecacyclo[21.15.1.02,10.03,22.04,9.05,20.06,18.07,15.08,13.011,37.012,35.014,33.016,31.017,29.019,27.021,25]nonatriaconta-1(38),2,4,6,8(13),9,11(37),12(35),14,16(31),17,19,21,23,25,27,29,33-octadecaene](/img/structure/B8223964.png)



![4-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B8223999.png)



![[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B8224033.png)


![(R)-N-[2-[[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B8224053.png)
